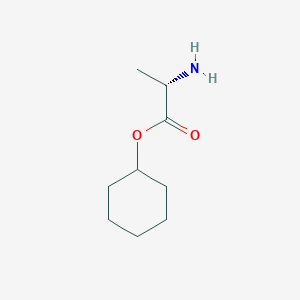
(S)-Cyclohexyl 2-aminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Cyclohexyl 2-aminopropanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclohexyl group attached to the alpha carbon of the 2-aminopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclohexyl 2-aminopropanoate typically involves the esterification of (S)-2-aminopropanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The continuous flow process offers advantages such as improved reaction efficiency, better control over reaction conditions, and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclohexyl 2-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexyl 2-aminopropanol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-Cyclohexyl 2-aminopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Cyclohexyl 2-aminopropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-Isopropyl 2-aminopropanoate
- (S)-2-Amino-1-propanol
Comparison
(S)-Cyclohexyl 2-aminopropanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it different from similar compounds like (S)-Isopropyl 2-aminopropanoate and (S)-2-Amino-1-propanol, which have different alkyl groups attached to the amino acid moiety. The cyclohexyl group enhances the compound’s hydrophobicity and can influence its interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
cyclohexyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C9H17NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8H,2-6,10H2,1H3/t7-/m0/s1 |
InChI Key |
BYAGYQXRLBVKTP-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC1CCCCC1)N |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















